Thietan-3-amine
Overview
Description
Synthesis Analysis
The synthesis of thietanes, including Thietan-3-amine, employs various methods such as nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions, and contractions, along with nucleophilic cyclizations. These methods highlight the versatility in constructing the thietane backbone and its derivatives, providing a foundation for further functionalization towards Thietan-3-amine (Xu, 2020). Moreover, the ring expansion of thiiranes to thietanes via reactions with trimethyloxosulfonium iodide demonstrates an efficient approach to prepare thietanes from readily available thiiranes, laying the groundwork for the synthesis of Thietan-3-amine derivatives (Dong & Xu, 2017).
Molecular Structure Analysis
The molecular structure of thietanes, by extension Thietan-3-amine, is characterized by their four-membered cyclic framework incorporating a sulfur atom. This unique structure contributes to their distinct chemical properties and reactivity. For instance, the structure-directing effects of amines in the synthesis of thiostannates reveal the impact of molecular structure on the formation and properties of sulfur-containing compounds (Filsø et al., 2017).
Chemical Reactions and Properties
Thietan-3-amines participate in a variety of chemical reactions due to their reactive cyclic sulfur-containing structure. They undergo ring expansion, nucleophilic and electrophilic ring opening, and subsequent cyclization to generate a range of heterocyclic compounds. The reactivity of β-thiolactones and β-lactones towards ring-opening by thiols and amines showcases the comparative reactivity and potential transformations of thietane derivatives (Noel, Delpech, & Crich, 2012).
Physical Properties Analysis
The physical properties of Thietan-3-amine derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for their application in synthesis and pharmaceutical formulations. The study of thietanes and their derivatives provides insights into the influence of the four-membered ring structure on physical properties.
Chemical Properties Analysis
Thietan-3-amines exhibit unique chemical properties owing to their cyclic structure and the presence of an amine group. Their reactivity includes participation in nucleophilic substitution, electrophilic addition, and ring expansion reactions, making them valuable intermediates in organic synthesis. The ring expansion reactions of thiiranes and thietanes further elucidate their chemical versatility, providing pathways to larger heterocycles (Xu, 2015).
Scientific Research Applications
Photolyase Models : Thietanes, a class including Thietan-3-amine, serve as models for (6-4) photolyases, which are enzymes involved in DNA repair. They are efficiently cleaved by reduced and deprotonated flavin, but their lack of repair may be attributed to binding issues (Friedel, Cichon, & Carell, 2005).
Bioisosteres in Drug Development : Compounds like Oxetan-3-ol and Thietan-3-ol, including their derivatives, have shown promise as potential bioisosteres of the carboxylic acid moiety. This suggests potential applications in developing new anti-inflammatory drugs and cyclooxygenase inhibitors (Lassalas et al., 2017).
Ophthalmic Drug Films : In the field of ophthalmology, drug films containing derivatives of Thietan-3-amine have been effective in stimulating corneal regeneration and reducing edema and turbidity in chemical burns (Gabdrakhmanova, Meshcheryakova, Kildiyarov, & Kurbanov, 2022).
Catalysis : Thietan-3-amine derivatives have been used in catalysis. For instance, a chiral primary amine-thiourea catalyst promoted the conjugate addition of ketones to nitroalkenes with high diastereoselectivity (Huang & Jacobsen, 2006).
Synthetic Chemistry : Recent advancements in synthetic methods for thietanes and their derivatives have improved efficiency, providing new strategies for the preparation of pharmaceutical core and biological compounds (Xu, 2020).
Gold Recovery : Amin-mercaptan containing resins, involving Thietan-3-amine derivatives, have shown high efficiency in recovering gold(III) from acidic media, with elution efficiency reaching up to 90-98% using thiourea (Donia, Atia, & Elwakeel, 2005).
Electronics and Catalysis : Hybrid thiometallate materials, such as thioantimonates and thiostannates, which may include Thietan-3-amine derivatives, demonstrate potential for applications in electronics, photovoltaics, and catalysis (Seidlhofer, Pienack, & Bensch, 2010).
Safety And Hazards
Thietan-3-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H226, H302, H312, H314, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
thietan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIATZLVXZUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561987 | |
Record name | Thietan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thietan-3-amine | |
CAS RN |
128861-76-7 | |
Record name | Thietan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thietan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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